REACTION_CXSMILES
|
[C:1]([BH3-])#[N:2].[Na+].N[C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[C:11](=[O:12])[O:10][CH2:9]2.C=O.O.[C:19](O)(=O)C>C(#N)C>[CH3:19][N:2]([CH3:1])[C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[C:11](=[O:12])[O:10][CH2:9]2 |f:0.1,3.4|
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Name
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|
Quantity
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8.42 g
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Type
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reactant
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Smiles
|
C(#N)[BH3-].[Na+]
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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NC=1C=C2COC(=O)C2=CC1
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Name
|
|
Quantity
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24.9 mL
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Type
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reactant
|
Smiles
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C=O.O
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Name
|
|
Quantity
|
120 mL
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Type
|
solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
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120 mL
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Type
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reactant
|
Smiles
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C(C)(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The mixture was stirred at room temperature for 1 hour
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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cooled to 0° C.
|
Type
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STIRRING
|
Details
|
The mixture was then stirred at room temperature for 1 hour
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Duration
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1 h
|
Type
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CUSTOM
|
Details
|
evaporated under low pressure until no acetonitrile
|
Type
|
EXTRACTION
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Details
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The resulting mixture was extracted with ethyl acetate (2×125 mL)
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Type
|
WASH
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Details
|
The combined organic extracts were washed with saturated NaHCO3 solution (125 mL) and brine (125 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to give a light brown solid, which
|
Type
|
CUSTOM
|
Details
|
was triturated with hot MeOH (10 mL)
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Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C=1C=C2COC(=O)C2=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.9 g | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |